3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl]-4aH-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-30-20-9-5-2-6-16(20)10-11-21(27)25-14-12-17(13-15-25)26-22(28)18-7-3-4-8-19(18)24-23(26)29/h2-11,17-18H,12-15H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVZHWZMKMTXGP-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCC(CC2)N3C(=O)C4C=CC=CC4=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCC(CC2)N3C(=O)C4C=CC=CC4=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic derivative that combines features of piperidine and quinazoline structures. Its potential biological activities have garnered interest in various fields, including pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a tetrahydroquinazoline core with a piperidine side chain and a methoxyphenyl enone moiety. This unique arrangement contributes to its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects on human cancer cell lines, demonstrating promising results in inhibiting tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 8.7 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 12.3 | Activation of caspase-dependent pathways |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against several bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
| Bacillus subtilis | 16 µg/mL | Strong |
Neuroprotective Effects
In vitro studies have indicated that the compound may offer neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress. These findings are crucial for exploring therapeutic applications in neurodegenerative diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells by upregulating p21 and downregulating cyclin D1.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
Recent case studies involving the application of this compound in animal models have shown:
- Tumor Growth Inhibition : In a xenograft model using MCF-7 cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Neuroprotection in Rodent Models : In models of induced oxidative stress, treatment with the compound led to improved cognitive function as assessed by behavioral tests and reduced markers of neuronal damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The target compound’s tetrahydroquinazoline-2,4-dione core distinguishes it from pyrimidine-dione derivatives (e.g., compounds 21q, 23, and 26 from ), which exhibit a simpler pyrimidine ring system.
Substituent Analysis
Piperidine Substituents
- Target Compound: The (2E)-3-(2-methoxyphenyl)prop-2-enoyl group introduces stereoelectronic effects via the α,β-unsaturated ketone, which may participate in Michael addition reactions or act as a pharmacophore. The methoxy group enhances solubility and modulates electronic properties .
- Enamine Ltd. Compound : The 4-fluorobenzoyl group offers electron-withdrawing effects, which could stabilize the molecule metabolically or enhance binding to electron-rich targets.
Functional Group Impact on Bioactivity
- TMPK Inhibition : Compounds 21q and 23 (pyrimidine-diones) showed antimycobacterial activity via TMPK inhibition, suggesting the pyrimidine core is critical for this target. The target compound ’s quinazoline-dione may shift activity toward other enzymes (e.g., kinases or proteases) .
- Serotonin Receptor Affinity: Ketanserin’s fluorobenzoyl-piperidine motif is essential for serotonin antagonism. The target compound’s propenoyl group may alter receptor selectivity due to its extended conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
